molecular formula C38H43N3O11S2 B12763481 Einecs 281-451-2 CAS No. 83949-94-4

Einecs 281-451-2

Cat. No.: B12763481
CAS No.: 83949-94-4
M. Wt: 781.9 g/mol
InChI Key: DPMURBFLGIFRMB-UHFFFAOYSA-N
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Description

Historical Development of Research on Complex Organic Compounds

The study of complex organic compounds has a rich history that has fundamentally shaped modern chemistry. Early milestones, such as Friedrich Wöhler's synthesis of urea (B33335) in 1828, challenged the theory of vitalism by demonstrating that organic compounds could be synthesized from inorganic precursors. neuroquantology.comnumberanalytics.com This discovery opened the door to the systematic synthesis and study of organic molecules. boronmolecular.com The late 19th and early 20th centuries saw pivotal advancements, including the elucidation of the structure of benzene, which was crucial for understanding aromatic compounds. neuroquantology.com

The development of coordination chemistry, a field dedicated to understanding compounds formed by a central metal atom surrounded by ligands, provided the theoretical framework for understanding substances like Zinc bis(2-ethylhexanoate). britannica.com Alfred Werner's coordination theory in the early 20th century was a landmark, establishing concepts like coordination number and stereochemistry. solubilityofthings.com The subsequent exploration of various ligands and their complexes, including the systematic application of phosphines and arsines, broadened the scope of coordination chemistry significantly. acs.org The study of metal carboxylates, known since antiquity for their use in paints and lubricants, gained a more scientific footing during the industrial revolution and continues to be an active area of research.

Interdisciplinary Significance in Contemporary Chemical Science

The significance of complex organic compounds like Zinc bis(2-ethylhexanoate) extends across multiple scientific disciplines. In materials science, these compounds are integral to the development of metal-organic frameworks (MOFs), which are highly porous materials with applications in gas storage, separation, and catalysis. cost.eursc.orgrsc.org The ability to tailor the properties of these materials at a molecular level makes them highly versatile. rsc.org

The interdisciplinary nature of this research is evident in the collaborative efforts between materials scientists, environmental scientists, and life scientists to develop novel applications, for instance, in agriculture for the controlled delivery of micronutrients. birmingham.ac.uk Furthermore, the study of such compounds often requires a combination of synthetic chemistry, analytical techniques, and computational modeling to understand their structure and function. acs.org Zinc compounds, in general, have found a wide array of uses, from anti-corrosion agents and pigments to components in pharmaceuticals and electronics, highlighting their broad technological importance. researchgate.net Zinc oxide, a potential decomposition product of Zinc bis(2-ethylhexanoate), is itself a multifunctional material with applications in ceramics, rubber, and as a semiconductor. nih.gov

Overview of Current Academic Research Landscape Pertaining to the Compound

Current academic research on Zinc bis(2-ethylhexanoate) is vibrant and focuses primarily on its catalytic and material precursor applications. It is widely investigated as a catalyst in polymerization reactions, particularly for the production of polyurethanes and polyesters. evitachem.com Its role as a catalyst in the ring-opening polymerization of lactide to form polylactic acid (PLA), a biodegradable polymer, is a significant area of study, with research aiming to find non-toxic alternatives to traditional catalysts. researchgate.netacs.org

Researchers are also exploring its use as a precursor for the synthesis of zinc oxide (ZnO) nanoparticles with tailored properties for applications in electronics, sensors, and photocatalysis. evitachem.com The sol-gel method, using Zinc bis(2-ethylhexanoate) as a starting material, is one of the techniques employed to produce these nanostructured materials. researchgate.net Furthermore, its application in combination with other metal carboxylates as a smoke suppressant and soot-reducing agent in fuels is another area of active investigation. evitachem.com Studies also delve into the fundamental understanding of its chemical and physical properties, such as its thermal stability and spectroscopic characteristics, to optimize its performance in various applications. shepchem.comresearchgate.net

Interactive Data Tables

Physical and Chemical Properties of Zinc bis(2-ethylhexanoate)

PropertyValueSource(s)
Molecular FormulaC₁₆H₃₀O₄Zn thermofisher.com
Molecular Weight351.8 g/mol thermofisher.com
AppearanceColorless to pale yellow liquid evitachem.comthermofisher.com
SolubilityInsoluble in water, soluble in organic solvents evitachem.com
Density~1.07–1.17 g/cm³ (pure form)

Spectroscopic Data for Zinc bis(2-ethylhexanoate)

Spectroscopic TechniqueCharacteristic Peaks/SignalsSignificanceSource(s)
FTIR~1540-1650 cm⁻¹ (asymmetric COO⁻ stretch)Confirms carboxylate coordination
¹H NMRδ 0.8–1.6 ppmValidates the structure of the ethylhexanoate ligand
UV-VisChanges in spectra upon mixing with other compoundsIndicates formation of new catalytic species researchgate.net

Table of Compound Names

EINECS NumberCommon NameSystematic NameOther Synonyms
281-451-2Zinc bis(2-ethylhexanoate)zinc;2-ethylhexanoate (B8288628)Zinc octoate, Zinc 2-ethylhexoate, Ethylhexanoic acid zinc salt

Properties

CAS No.

83949-94-4

Molecular Formula

C38H43N3O11S2

Molecular Weight

781.9 g/mol

IUPAC Name

2-[2-[bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol;2-[2-(1,3-dioxoinden-2-yl)quinolin-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid

InChI

InChI=1S/C26H16N2O5S2.C12H27NO6/c1-13-6-9-20-24(25(13)35(31,32)33)34-26(28-20)15-8-10-18-14(12-15)7-11-19(27-18)21-22(29)16-4-2-3-5-17(16)23(21)30;14-4-10-17-7-1-13(2-8-18-11-5-15)3-9-19-12-6-16/h2-12,21H,1H3,(H,31,32,33);14-16H,1-12H2

InChI Key

DPMURBFLGIFRMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(C=C4)C5C(=O)C6=CC=CC=C6C5=O)S(=O)(=O)O.C(COCCO)N(CCOCCO)CCOCCO

Origin of Product

United States

Nomenclature, Classification, and Structural Systematics

Formal IUPAC Naming Conventions and Discrepancies

The primary discrepancy surrounding EINECS 281-451-2 is its application to different chemical structures. The formal International Union of Pure and Applied Chemistry (IUPAC) names for these compounds are distinct, underscoring the issue.

1-(4-Methoxyphenyl)cyclopentanecarboxylic acid : This name describes a cyclopentane (B165970) ring with a carboxylic acid group and a 4-methoxyphenyl (B3050149) group attached to the same carbon atom (C1).

(1R,3S)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid : This IUPAC name denotes a cyclopentane ring with two substituents: a carboxylic acid group at position 1 and a methoxycarbonyl group (an ester) at position 3. The (1R,3S) prefix specifies the absolute stereochemistry at these two chiral centers.

(1R,3R)-1-Amino-3-(4-methoxyphenyl)-cyclopentanecarboxylic acid : This compound features an amino group and a carboxylic acid group on the first carbon, and a 4-methoxyphenyl group on the third carbon of the cyclopentane ring. The (1R,3R) designation indicates a specific spatial arrangement of these groups.

(1R,3S)-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentanecarboxylic acid : This name describes a cyclopentanecarboxylic acid with a more complex substituent at the 3-position: a 2-(4-methoxyphenyl)-2-oxoethyl group. The stereochemistry is defined as (1R,3S).

EINECS and CAS Registry Identification within Chemical Informatics Frameworks

Chemical informatics frameworks rely on unique identifiers to accurately track substances. The European Community (EC) number, assigned through EINECS, and the Chemical Abstracts Service (CAS) Registry Number are primary examples. europa.eucas.org While an EC number should ideally correspond to a single substance, the case of 281-451-2 illustrates a point of confusion. In contrast, each distinct chemical compound possesses a unique CAS number.

The table below outlines the distinct CAS numbers for the compounds sometimes associated with this compound.

Compound Name EINECS Number CAS Registry Number
1-(4-Methoxyphenyl)cyclopentanecarboxylic acid256-063-1 chemical-suppliers.eu43050-28-8 chemical-suppliers.euchemblink.com
(1R,3S)-3-(Methoxycarbonyl)cyclopentanecarboxylic acidNot consistently available1098881-13-0 chemsrc.com
(1R,3R)-1-Amino-3-(4-methoxyphenyl)-cyclopentanecarboxylic acidNot consistently availableNot explicitly found, but related synthesis is described google.com
(1R,3S)-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentanecarboxylic acidNot consistently available733740-29-9 chemblink.com

It is important to note that EINECS 256-063-1 is the correct identifier for 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid, further highlighting the erroneous association of 281-451-2 with this and other compounds.

Classification within Broad Chemical Compound Families

The compounds associated with this compound belong to the family of cycloalkanes, specifically cyclopentane derivatives. Further classification is based on their functional groups.

1-(4-Methoxyphenyl)cyclopentanecarboxylic acid : This is an aromatic carboxylic acid. It contains a phenyl ring (making it aromatic), an ether group (methoxy), and a carboxylic acid group.

(1R,3S)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid : This molecule is a dicarboxylic acid monoester. It has one free carboxylic acid group and one esterified carboxylic acid group (methyl ester).

(1R,3R)-1-Amino-3-(4-methoxyphenyl)-cyclopentanecarboxylic acid : This compound is classified as an amino acid, containing both an amino group and a carboxylic acid group. It is also an aromatic compound due to the methoxyphenyl substituent.

(1R,3S)-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentanecarboxylic acid : This molecule is a carboxylic acid and a ketone. The "oxo" in the name indicates the ketone functional group.

This classification is summarized in the following table:

Compound Primary Family Functional Groups
1-(4-Methoxyphenyl)cyclopentanecarboxylic acid Carboxylic Acid Aromatic Ring, Ether, Carboxylic Acid
(1R,3S)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid Carboxylic Acid Ester Carboxylic Acid, Methyl Ester
(1R,3R)-1-Amino-3-(4-methoxyphenyl)-cyclopentanecarboxylic acid Amino Acid Amino Group, Carboxylic Acid, Aromatic Ring, Ether

Stereochemical Considerations and Isomerism

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. europa.eu This is a key consideration for several of the compounds linked to this compound.

1-(4-Methoxyphenyl)cyclopentanecarboxylic acid : The C1 carbon is not a stereocenter because two of the substituents on the cyclopentane ring are identical (the two CH2 groups of the ring). Therefore, this compound does not have stereoisomers.

(1R,3S)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid : This compound has two chiral centers at positions 1 and 3 of the cyclopentane ring. The "(1R,3S)" designation specifies one particular stereoisomer. Other possible stereoisomers include (1S,3R), (1R,3R), and (1S,3S). The (1R,3S) and (1S,3R) isomers are enantiomers of each other. The (1R,3R) and (1S,3S) isomers are another pair of enantiomers. The relationship between the (1R,3S) and (1R,3R) isomers is that of diastereomers.

(1R,3R)-1-Amino-3-(4-methoxyphenyl)-cyclopentanecarboxylic acid : This molecule also possesses two stereocenters at C1 and C3. The designation (1R,3R) specifies the absolute configuration. Its enantiomer would be the (1S,3S) isomer. google.com The corresponding diastereomers would be the (1R,3S) and (1S,3R) isomers.

(1R,3S)-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentanecarboxylic acid : This compound has two chiral centers, and the specific (1R,3S) stereoisomer is indicated. chemblink.com Similar to the diester above, it has enantiomeric and diastereomeric forms.

Table of Compound Names

IUPAC Name Common/Synonymous Names
1-(4-Methoxyphenyl)cyclopentanecarboxylic acid1-(p-Methoxyphenyl)cyclopentanecarboxylic acid, NSC 155172 chemblink.com
(1R,3S)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid-
(1R,3R)-1-Amino-3-(4-methoxyphenyl)-cyclopentanecarboxylic acid-
(1R,3S)-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentanecarboxylic acidcis-3-[2-(4-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid chemblink.com
Cyclopentanecarboxylic acid- chemicalbook.in

Advanced Synthetic Methodologies and Reaction Chemistry of Einecs 281 451 2

Novel Synthetic Routes and Strategies

Modern synthetic strategies for Flumazenil aim to improve yield, safety, and efficiency while enabling access to complex derivatives. These strategies range from refining multi-step pathways to incorporating principles of green chemistry and developing highly selective reactions.

Multi-Step Synthesis Pathways

The construction of the complex imidazobenzodiazepine core of Flumazenil is typically achieved through multi-step sequences. One established pathway begins with 5-fluoro-2-nitrobenzoic acid, which undergoes condensation with a sarcosine (B1681465) ester. google.com The resulting N-substituted benzoyl derivative is then subjected to a reduction and intramolecular cyclization to form the key intermediate, 7-fluoro-3,4-dihydro-4-methyl-1H- nih.govmdpi.combenzodiazepine-2,5-dione. google.com The final imidazo-ring is constructed via halogenation followed by a cycloaddition reaction with ethyl isocyanoacetate to yield Flumazenil. google.com

The synthesis of radiolabeled [¹⁸F]Flumazenil, a vital agent for Positron Emission Tomography (PET), represents a specialized multi-step pathway. These syntheses often conclude with a late-stage radiofluorination step, where a precursor molecule is reacted with [¹⁸F]fluoride. nih.govmdpi.com

Chemo- and Regioselective Approaches

Achieving high chemo- and regioselectivity is critical in Flumazenil synthesis, particularly for its radiolabeled forms. In the synthesis of [¹⁸F]Flumazenil, regioselectivity is paramount to ensure the ¹⁸F atom is introduced at the correct position on the aromatic ring.

One successful approach involves the use of diaryliodonium salt precursors. researchgate.net The radiofluorination of a 4-methylphenyl-mazenil iodonium (B1229267) tosylate precursor with [¹⁸F]fluoride ions provides access to [¹⁸F]Flumazenil with high radiochemical yields (67.2 ± 2.7%) and excellent regioselectivity. researchgate.net The nature of the "dispensable ring" on the iodonium salt influences reactivity and selectivity. researchgate.net

Chemoselectivity is demonstrated in synthetic routes that combine multiple transformations into a single step. For example, a process has been developed where the reduction of a nitro group and a subsequent intramolecular cyclization occur concurrently. google.com This avoids the need for isolating the intermediate amine, streamlining the process and preventing side reactions.

The conditions for radiofluorination also highlight the importance of selectivity. The choice of precursor, such as a stannyl (B1234572) or boronate ester, dictates the reaction mechanism (e.g., copper-mediated fluorination) and the conditions required to achieve selective labeling over potential side reactions like hydroxylation or protodestannylation. mdpi.comnih.govnih.gov

Sustainable Synthesis Practices and Green Chemistry Principles

Recent advancements in Flumazenil synthesis have incorporated green chemistry principles to enhance safety and environmental compatibility. A key development is the design of synthetic routes that avoid hazardous reagents. google.com Traditional methods often relied on highly toxic phosgene (B1210022) or chloroformate compounds to prepare intermediates like 6-fluoroisatoic anhydride (B1165640). google.com A patented "green synthesis process" circumvents these reagents by starting with 5-fluoro-2-nitrobenzoic acid and utilizing a reductive ring-closing reaction, which also avoids strong oxidants. google.com

The application of alternative energy sources, such as microwave irradiation, aligns with green chemistry goals by reducing reaction times and potentially improving energy efficiency. rsc.org Microwave-assisted systems have been explored for the synthesis of [¹⁸F]Flumazenil, demonstrating the potential for rapid radiolabeling. researchgate.net

The table below summarizes various synthetic approaches for Flumazenil and its derivatives, highlighting key parameters.

Product Starting Material/Precursor Key Reaction Type Reported Yield Reference
Flumazenil5-Fluoro-2-nitrobenzoic acidReductive Cyclization / CycloadditionHigh google.com
Flumazenil5-Fluoro isatinPeroxidation / Condensation~40% google.com
[¹⁸F]FlumazenilDiaryliodonium tosylate precursorNucleophilic Aromatic Substitution67.2 ± 2.7% (RCY) researchgate.net
[¹⁸F]FlumazenilBoronate ester precursorCopper-mediated ¹⁸F-fluorination35 ± 5% (n.d.c.) nih.gov
[¹⁸F]FlumazenilStannyl precursorCopper-mediated Radiofluorination22.2 ± 2.7% (d.c.) mdpi.com
[¹⁸F]FlumazenilFlumazenil (cold)Isotopic Exchange10 ± 4% (HPLC purified) nih.gov
RCY: Radiochemical Yield; n.d.c.: non-decay-corrected; d.c.: decay-corrected

Precursor Chemistry and Derivatization Reactions

The synthesis of Flumazenil is critically dependent on the efficient preparation of key precursors and intermediates. Furthermore, the core structure of Flumazenil serves as a scaffold for derivatization to produce analogues with specific properties, primarily for diagnostic imaging.

Synthesis of Key Intermediates

Several key intermediates are central to the majority of Flumazenil synthesis routes.

5-Fluoroisatoic anhydride / 6-Fluoroisatoic anhydride: This intermediate is pivotal in many synthetic plans. One method involves the Baeyer-Villiger oxidation of 5-fluoroisatin. google.com Another approach prepares it from 2-amino-5-fluorobenzoic acid using trichloroacetyl chloride, which is noted to be a cost-effective and time-saving method for industrial production. google.com

7-Fluoro-3,4-dihydro-4-methyl-1H- nih.govmdpi.combenzodiazepine-2,5-dione: This diketone is the direct precursor to the benzodiazepine (B76468) ring system of Flumazenil. It is typically formed through the condensation of 6-fluoroisatoic anhydride with sarcosine. google.combjmu.edu.cn An alternative green route synthesizes it via the reductive ring-closure of N-(5-fluoro-2-nitrobenzoyl)-N-methylglycinate. google.com

Precursors for Radiofluorination: The synthesis of [¹⁸F]Flumazenil has spurred the development of specialized precursors designed for late-stage fluorination. These include:

Stannyl Precursors: Ethyl 5-methyl-6-oxo-8-(tributylstannyl)-5,6-dihydro-4H-benzo[f]imidazo[1,5-a] nih.govmdpi.comdiazepine-3-carboxylate is prepared from its 8-bromo analogue via a palladium-catalyzed reaction with bis(tributyltin), affording the precursor in good yield (65%). mdpi.comnih.gov

Boronate Ester Precursors: The pinacol (B44631) boronate ester precursor, FMZ-BPin, is synthesized for use in copper-mediated radiofluorination reactions, which have been successfully automated for multi-dose production. nih.govnih.govresearchgate.net

Diaryliodonium Salt Precursors: These are prepared to facilitate nucleophilic radiofluorination, offering high yields and selectivity. researchgate.net

The table below details some of these crucial intermediates.

Intermediate Name Starting Material Synthetic Purpose Reference
5-Fluoroisatoic anhydride5-FluoroisatinBuilding block for benzodiazepine ring google.com
7-Fluoro-3,4-dihydro-4-methyl-1H- nih.govmdpi.combenzodiazepine-2,5-dione6-Fluoroisatoic anhydride & SarcosineCore benzodiazepine diketone structure google.combjmu.edu.cn
Ethyl 5-methyl-6-oxo-8-(tributylstannyl)-...-3-carboxylateEthyl 8-bromo-...-flumazenil analoguePrecursor for Stannyl-based [¹⁸F] radiofluorination mdpi.comnih.gov
Ethyl 5-methyl-6-oxo-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-...-3-carboxylate (FMZ-BPin)Not specifiedPrecursor for Boron-based [¹⁸F] radiofluorination nih.gov

Theoretical and Computational Investigations of Einecs 281 451 2

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of Zinc bis(2-ethylhexanoate). These methods provide insights into the electronic distribution and energy levels within the molecule, which are essential for interpreting its spectroscopic characteristics and reactivity.

DFT has been employed to model the molecular structures of Zinc bis(2-ethylhexanoate), including potential dimeric and polymeric forms. slideshare.netshepchem.com One of the key structures studied is the μ-4-oxo-hexakis-(μ-2-ethylhexanato)-tetrazinc(II) molecule, which serves as a model for the basic zinc carboxylate structure. shepchem.com In this arrangement, a central oxygen atom is tetrahedrally coordinated to four zinc cations, which are in turn surrounded by bridging carboxylate ligands. shepchem.com

Molecular orbital studies on related zinc compounds, such as diethyl zinc, have utilized methods like B3LYP/6-311G(d) to analyze the hydrolysis and oligomerization reactions that lead to the formation of zinc oxide. wayne.edu These studies reveal that the coordination environment of the zinc ion is highly flexible, and the formation of dimers and tetramers is energetically favorable. wayne.edu For Zinc bis(2-ethylhexanoate), the bidentate nature of the carboxylate groups leads to a tetrahedral coordination geometry around the zinc ion, which is a key factor in its stability and solubility in organic solvents. evitachem.com The interaction between the zinc d-orbitals and the oxygen lone pairs of the carboxylate ligands is a defining feature of its electronic structure.

The table below summarizes some of the key vibrational modes of Zinc bis(2-ethylhexanoate) as assigned by DFT calculations. shepchem.com

Vibrational ModePredicted Wavenumber (cm⁻¹)Associated Structure
Asymmetric COO⁻ Stretch1632Polymeric Species
Symmetric COO⁻ Stretch~1450Carboxylate Ligand
Zn-O StretchLow-frequency regionZinc Coordination

These computational predictions are vital for interpreting experimental spectroscopic data and for identifying the specific molecular structures present under different conditions.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a powerful tool for investigating the dynamic behavior and intermolecular interactions of Zinc bis(2-ethylhexanoate), offering insights that are complementary to static quantum chemical calculations.

MD simulations, often employing force fields like CVFF (Consistent Valence Force Field), have been used to study the structural properties of zinc carboxylate systems, particularly within the context of metal-organic frameworks (MOFs). acs.orgresearchgate.net These simulations can predict a range of properties, including thermal expansion and mechanical stability. acs.org For Zinc bis(2-ethylhexanoate) itself, which can exist as a viscous liquid, understanding its conformational dynamics is key to explaining its rheological properties. slideshare.netshepchem.com The flexibility of the 2-ethylhexanoate (B8288628) chains and the lability of the zinc-carboxylate coordination bonds contribute to its fluid nature. The simulations show that the alkyl chains of the carboxylate ligands have significant conformational freedom, which influences the packing and intermolecular interactions within the bulk material.

Zinc carboxylates are known to form a variety of coordination polymers and self-assembled structures. mdpi.comrsc.org The self-assembly process is driven by the coordination between zinc ions and carboxylate ligands, which can adopt various bridging modes. researchgate.net MD simulations have been used to explore the molecular-level mechanisms of self-assembly in zinc-carboxylate MOF systems. nih.gov These studies have revealed a complex, multistage ordering process involving the formation of transient zinc-ion clusters and various ligand coordination geometries. nih.gov

The intermolecular interactions in Zinc bis(2-ethylhexanoate) are dominated by van der Waals forces between the long alkyl chains and the coordination bonds between zinc and oxygen. These interactions are responsible for the formation of aggregated structures, including dimers, oligomers, and polymers, which coexist in liquid samples and influence properties like viscosity. slideshare.netshepchem.com The propensity for self-assembly is a key feature of metal carboxylates and is fundamental to their application in forming structured materials. researchgate.netacs.orgacs.org

Structure-Reactivity Relationship Predictions

The computational models and simulations of Zinc bis(2-ethylhexanoate) allow for the prediction of its reactivity based on its molecular structure.

A key aspect of the structure-reactivity relationship for Zinc bis(2-ethylhexanoate) is its function as a catalyst, particularly in polymerization reactions. evitachem.comcymitquimica.com Its catalytic activity is attributed to its role as a Lewis acid, where the zinc ion can coordinate with substrates, such as the oxygen atoms of isocyanates and polyols in polyurethane synthesis, thereby activating them for reaction. evitachem.com The tetrahedral coordination geometry and the solubility in organic media make the zinc center accessible to reactants. evitachem.com

Furthermore, a direct link between the molecular structure and a physical property (viscosity) has been established. slideshare.netshepchem.comresearchgate.net The presence of polymeric chains, where carboxylate ligands bridge multiple zinc centers, leads to a significant increase in viscosity. shepchem.com DFT calculations have shown that the formation of these extended structures is plausible and that their spectroscopic signatures are consistent with experimental observations in more viscous samples. shepchem.comresearchgate.net This demonstrates how computational chemistry can be used to predict macroscopic properties based on the underlying molecular arrangements. The reactivity of the compound is also influenced by the ethylhexanoate ligand, which can facilitate coordination with other substrates. cymitquimica.com

Quantitative Structure-Property Relationships (QSPR) Modeling

QSPR models are theoretical frameworks that correlate the structural or property-based descriptors of a chemical with its macroscopic properties. These models are invaluable for predicting the behavior of novel compounds without the need for extensive laboratory testing. The development of a QSPR model requires a dataset of related chemical structures and their corresponding measured properties. As the structure of EINECS 281-451-2 is unknown, it is impossible to calculate the necessary molecular descriptors or to place it within a relevant chemical space for property prediction.

Mechanistic Principles in Advanced Materials Applications of Einecs 281 451 2

Photophysical and Optoelectronic Mechanisms in Organic Electronic Devices

DPVBi is widely utilized in organic electronic devices due to its favorable electronic and optical properties. cymitquimica.com It is a wide band gap semiconductor material often employed as a blue light-emitting host in Organic Light-Emitting Diodes (OLEDs). chemicalbook.comchemdad.com

Exciton (B1674681) Dynamics and Charge Transport Mechanisms in OLEDs

In OLEDs, the generation of light is a result of the radiative decay of excitons, which are bound states of an electron and a hole. The dynamics of these excitons and the efficiency of charge transport are critical for device performance. DPVBi plays a crucial role in both processes.

DPVBi is known to be a hole-transporting type host material. mcmaster.ca In OLED device structures, electron-hole recombination, leading to the formation of singlet excitons, occurs predominantly near the interfaces of the organic layers. psu.edu For instance, in a device with an NPD/DPVBi interface, a significant number of excitons are formed at this junction. psu.edu The nonplanar phenyl rings at the ends of the DPVBi molecule help prevent the formation of exciplexes and charge transfer complexes, which can be detrimental to device efficiency. mcmaster.ca

The charge transport mechanism in organic materials like DPVBi can transition from tunneling to hopping depending on the length of the molecular wire. researchgate.net Studies on oligo(p-phenylene vinylene) (OPV) molecular wires, which share structural similarities with DPVBi, have shown a transition from tunneling to hopping at a critical length of approximately 2 nm. researchgate.net The charge transport properties are also influenced by the energy difference between the frontier molecular orbitals (HOMO and LUMO) and the metal Fermi level. researchgate.net In the case of DPVBi, it has a HOMO of 5.9 eV and a LUMO of 2.8 eV. ossila.com

The mobility of charge carriers is a key parameter in device operation. In the trap-limited regime of device operation, the mobility of charge carriers in Alq3 films has been found to be 3.4 ± 0.2 times that of DPVBi. ibm.com The relatively low carrier mobility of DPVBi can lead to the confinement of excitons within the emitting layer. psu.edu

Light Absorption and Conversion Efficiency in Organic Solar Cells

While predominantly used in OLEDs, the photophysical properties of DPVBi also make it a candidate for applications in organic solar cells (OSCs). cymitquimica.com The process in an OSC begins with the absorption of light by the organic material to generate excitons.

DPVBi exhibits a strong absorption in the ultraviolet region of the electromagnetic spectrum. The maximum absorption wavelength (λmax) has been reported at 351 nm in tetrahydrofuran (B95107) (THF) and 353 nm in chloroform. chemdad.comossila.com The absorption spectrum of DPVBi films shows two bands at 242 and 355 nm, corresponding to the two lowest excited electronic states. researchgate.net

For efficient energy conversion in OSCs, there must be effective dissociation of excitons into free charge carriers and subsequent transport to the electrodes. The large spectral overlap between the emission of a donor material and the absorption of an acceptor material is crucial for efficient Förster Resonance Energy Transfer (FRET). researchgate.net The absorption spectrum of DPVBi has a significant overlap with the emission spectra of common host materials like CBP, indicating the potential for efficient energy transfer. researchgate.net

Functionalization for Material Integration and Performance Enhancement

To improve the performance and stability of organic electronic devices, functionalization of the core molecular structure is a common strategy. In the case of DPVBi, the introduction of a spiro linkage has been shown to enhance morphological stability. acs.org

The spiro version of DPVBi, known as spiro-DPVBi (2,2',7,7'-tetrakis(2,2'-diphenylvinyl)spiro-9,9'-bifluorene), demonstrates a higher glass transition temperature, which contributes to the morphological stability of the material. acs.orgnycu.edu.tw This increased stability leads to a significant enhancement in the operational lifetime of OLED devices. For instance, a device based on a spirobifluorene derivative of DPVBi exhibited a 16-fold enhancement in operational lifetime compared to a similar device based on DPVBi. nycu.edu.tw

Functionalization can also be used to tune the electronic properties of the material. By introducing different substituents at various positions on the fluorene (B118485) moieties in spirobifluorenes, highly conjugated systems with red-shifted low-energy emission can be achieved. acs.org

Interactions with Substrate Materials and Interfaces in Advanced Devices

The performance of organic electronic devices is highly dependent on the interfaces between the different material layers and the substrate. DPVBi has been shown to effectively manipulate the Schottky energy barrier between the indium tin oxide (ITO) anode and the emitting layer. chemicalbook.comchemdad.com This manipulation significantly enhances hole-injection, which in turn improves the current and luminance efficiencies of OLEDs, as well as their stability. chemicalbook.comchemdad.comossila.com

In multilayer OLED structures, interfaces between organic layers can lead to the accumulation of charge carriers due to energy level offsets and discontinuities in mobility. psu.edu This charge accumulation can be beneficial, as it promotes electron-hole recombination at the interface, leading to efficient light emission. psu.edu For instance, in devices containing a DPVBi layer adjacent to a hole transport layer like NPB (N,N′-di(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl), the interface plays a critical role in exciton formation. psu.edu

Furthermore, the insertion of a thin layer of a material like LiF at the cathode interface can dramatically enhance electron injection. A double-layer device with DPVBi as the blue emitter showed a 50-fold enhancement in quantum efficiency upon the insertion of a LiF layer. arizona.edu

Data Tables

Table 1: Photophysical and Electronic Properties of DPVBi

PropertyValueSource
EINECS Number281-451-2 ontosight.ai
CAS Number142289-08-5 chemdad.com
Chemical FormulaC40H30 chemdad.com
Molecular Weight510.67 g/mol ossila.com
Melting Point207 °C ossila.com
HOMO Level5.9 eV ossila.com
LUMO Level2.8 eV ossila.com
Absorption Max (λmax)351 nm (in THF) ossila.com
Fluorescence Max (λem)447 nm (in THF) ossila.com

Table 2: Performance of DPVBi in OLED Devices

Device StructureMaximum LuminanceMaximum Current EfficiencyMaximum Power EfficiencyColorSource
ITO/CuPc/NPB/DPVBi:DCJTB/Alq/LiF/Al7,822 cd/m²2.45 cd/A1.75 lm/WWhite ossila.com
ITO/NPB/DPVSBF/AlQ/LiF/Al>40,000 cd/m²4.1 cd/A2.0 lm/WBlue nycu.edu.tw
WOLED with DPVBi and phosphorescence sensitized rubrene8633 cd/m²9.22 cd/A-White aip.org

Compound Names Mentioned in the Article

Abbreviation/Common NameFull Chemical Name
DPVBi4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl
EINECS 281-451-24,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl
OLEDOrganic Light-Emitting Diode
OSCOrganic Solar Cell
OPVOligo(p-phenylene vinylene)
HOMOHighest Occupied Molecular Orbital
LUMOLowest Unoccupied Molecular Orbital
THFTetrahydrofuran
ITOIndium Tin Oxide
NPBN,N′-di(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl
Alq3Tris(8-hydroxyquinolino)aluminum
LiFLithium Fluoride
CBP4,4'-Bis(N-carbazolyl)-1,1'-biphenyl
spiro-DPVBi2,2',7,7'-tetrakis(2,2'-diphenylvinyl)spiro-9,9'-bifluorene
DCJTB4-(Dicyanomethylene)-2-t-butyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran
CuPcCopper Phthalocyanine
DPVSBFBis(2,2-diphenylvinyl)spirobifluorene

Environmental Behavior and Transformation of Einecs 281 451 2

Environmental Fate and Transport Mechanisms

The movement and distribution of fludioxonil (B1672872) in the environment are governed by its physicochemical properties, which influence its interaction with soil, water, and air.

Sorption and Desorption Processes in Diverse Environmental Matrices

Sorption to soil and sediment is a key process influencing the fate and mobility of fludioxonil. The compound is expected to have low to no mobility in soil. nih.gov Studies have reported soil organic carbon-water (B12546825) partitioning coefficient (Koc) values ranging from 991 to 5785, indicating a strong tendency to bind to soil particles. nih.gov

Research on vineyard soils in northwestern Spain showed that fludioxonil exhibited more ready adsorption compared to the fungicide cyprodinil. nih.gov This adsorption was described by linear isotherms. nih.gov The desorption of fludioxonil is limited, with studies showing that only 3-5% of the adsorbed amount was released, suggesting that its poor solubility contributes to this low desorption rate. nih.gov This behavior indicates a potential for the compound to be retained in the upper soil layers, reducing its likelihood of leaching into groundwater but increasing its potential for transport via soil erosion. nih.govregulations.gov The adsorption process is significantly influenced by the soil's organic matter content. nih.govresearchgate.net

ParameterValueSoil/Matrix TypeReference(s)
Koc 991 - 5785 L/kgVarious Soils nih.gov
Desorption 3 - 5%Vineyard Soils nih.gov
Mobility Class Low to No MobilityGeneral Soil nih.gov

Volatilization and Atmospheric Transport Dynamics

Fludioxonil has a low volatility. herts.ac.uk Its vapor pressure is reported as 2.93 x 10⁻⁹ mm Hg, and its Henry's Law constant is estimated at 5.3 x 10⁻¹⁰ atm-cu m/mole. nih.gov These properties suggest that volatilization from moist or dry soil surfaces is not a significant environmental fate process. nih.gov However, despite low volatility, atmospheric transport can occur through spray drift during application or wind erosion of soil particles to which the fungicide is sorbed. mdpi.comhbz-nrw.de Once in the atmosphere, fludioxonil has a short estimated half-life of 2.2 hours due to atmospheric oxidation, suggesting it is not expected to persist or bioaccumulate in terrestrial species via this pathway. regulations.gov

Degradation Pathways and By-product Formation

Fludioxonil degrades in the environment through both non-biological and biological processes, with photodegradation being a primary route of dissipation. nih.govenvipath.org

Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis)

Fludioxonil is stable to hydrolysis under typical environmental pH conditions (pH 5 to 9) because it lacks functional groups susceptible to this process. nih.gov

Photodegradation, or photolysis, is a major pathway for the breakdown of fludioxonil. envipath.orgacs.org The half-life for photolysis on near-surface soil has been reported as 1.6 to 9.7 days. nih.govregulations.gov In aqueous environments, the photodegradation half-life under summer sunlight conditions is approximately 8.7 to 9.9 days. nih.govfao.org Studies have shown that indirect photodegradation, involving reactions with photochemically produced reactive species like singlet oxygen, is a significant mechanism. acs.orgnih.gov This process can lead to a predicted half-life of less than two days in sunlit surface waters. acs.org The primary degradation product identified in irradiated sediment water studies is CGA192155. nih.gov

Degradation ProcessHalf-lifeEnvironmental MatrixConditionReference(s)
Hydrolysis StableWaterpH 5-9 nih.gov
Soil Photolysis 1.6 - 9.7 daysNear-surface soilSunlight nih.govregulations.gov
Aqueous Photolysis 8.7 - 9.9 daysWaterSummer sunlight nih.govfao.org
Atmospheric Oxidation 2.2 hoursAtmosphere- regulations.gov

Biotic Degradation Mechanisms (e.g., Microbial Transformation)

In the absence of light, the microbial degradation of fludioxonil is a slow process. envipath.orgfao.org Laboratory studies under dark, aerobic soil conditions show high to very high persistence, with half-lives ranging from 140 to over 365 days. nih.govregulations.govnih.gov The main breakdown route in these conditions is mineralization to carbon dioxide and the formation of bound residues. envipath.orgfao.org

However, certain microbial consortia have demonstrated the ability to degrade fludioxonil more rapidly. researchgate.netnih.gov Consortia enriched from estuarine sediment and agricultural soil were able to completely remove and defluorinate the fungicide under co-metabolic conditions. researchgate.netnih.gov Biodegradation kinetics in these studies followed a first-order model, with cultures degrading up to 10 mg/L of fludioxonil within 14 to 21 days. researchgate.netnih.gov Bacterial genera such as Pseudomonas, Ochrobactrum, and Comamonas have been identified as key players in this degradation. researchgate.netnih.gov The application of fludioxonil can also alter the soil microbiome, affecting the abundance of certain fungal and bacterial communities. mdpi.com

Bioavailability and Environmental Persistence Assessment

Fludioxonil is considered moderately persistent to persistent in soil environments, particularly in the absence of light. regulations.gov Field dissipation half-lives range from 87 to 228 days, while laboratory soil metabolism half-lives are between 143 and 365 days. regulations.gov In aquatic systems, it is essentially stable to metabolism, with aerobic aquatic metabolism half-lives of 473 to 718 days. nih.govregulations.gov

The potential for bioconcentration in aquatic organisms is considered high based on its octanol-water partition coefficient (log Kow of 4.12), which suggests it is lipophilic. nih.gov An estimated bioconcentration factor (BCF) of 240 has been calculated. nih.gov However, other assessments conclude that fludioxonil is not considered to be bioaccumulative in aquatic organisms based on whole fish tissue BCFs. regulations.gov The bioavailability of the compound is limited by its strong sorption to soil and sediment, which reduces its concentration in the water column and its availability for uptake by organisms. mdpi.com

Analytical Chemistry and Characterization Techniques for Einecs 281 451 2

Advanced Spectroscopic Methods for Structural and Purity Assessment

Spectroscopic techniques are indispensable for the detailed structural analysis and purity verification of Flumethrin. These methods probe the molecular structure at an atomic level, providing definitive evidence of its identity and isomeric composition.

High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a compound. For Flumethrin (C₂₈H₂₂Cl₂FNO₃), the exact mass is 509.0961 Da. massbank.eu Techniques such as liquid chromatography coupled with electrospray ionization and a high-resolution Orbitrap mass spectrometer (LC-ESI-QFT) are used for its analysis. massbank.eu

Fragmentation analysis, particularly through tandem mass spectrometry (MS/MS), is key to confirming the structure. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 510.1034 is selected as the precursor ion. massbank.eu Under collision-induced dissociation, this ion fragments in a predictable manner, yielding specific product ions. A prominent fragmentation pathway involves the cleavage of the ester bond, which is characteristic of pyrethroids. fao.org

A known mass spectrum for Flumethrin shows a base peak at m/z 394.2373 in MS2 analysis, which corresponds to a significant fragment of the parent molecule. massbank.eu In other hyphenated techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS), multiple reaction monitoring (MRM) is employed for sensitive and selective detection. For a fragment of Flumethrin, a parent ion of m/z 239 can be monitored, which fragments into daughter ions such as m/z 203, 168, and 159. google.comgoogle.com This detailed fragmentation pattern serves as a structural fingerprint for unambiguous identification.

Table 1: High-Resolution Mass Spectrometry Data for Flumethrin

ParameterValueSource
Chemical FormulaC₂₈H₂₂Cl₂FNO₃ massbank.eu
Exact Mass509.0961 Da massbank.eu
Precursor Ion [M+H]⁺ (LC-MS)510.1034 m/z massbank.eu
Major Fragment Ion (LC-MS/MS)394.2373 m/z massbank.eu
Precursor Ion (GC-MS/MS Fragment)239 m/z google.comgoogle.com
Product Ions (GC-MS/MS Fragment)203, 168, 159 m/z google.comgoogle.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structures. ebsco.com Advanced NMR methods, including two-dimensional (2D) NMR and the analysis of specific nuclei like fluorine-19 (¹⁹F), are particularly valuable for a molecule like Flumethrin.

Given the presence of a fluorine atom in Flumethrin's structure, ¹⁹F NMR spectroscopy offers a highly specific and sensitive tool for its detection and for metabolic studies. nih.govmdpi.com The ¹⁹F NMR spectrum provides signals in a region that is free from interferences from other nuclei, making it an excellent method for purity assessment and for tracking the compound and its fluorinated metabolites in various biological or environmental systems. nih.gov Studies on other fluorinated pyrethroids have successfully used ¹⁹F NMR to track their biodegradation, demonstrating the utility of this technique. mdpi.com

Flumethrin possesses chromophoric groups, such as the 4-fluoro-3-phenoxybenzyl moiety, which absorb ultraviolet (UV) light. oup.com This property is the basis for its routine detection by UV-Vis spectroscopy, typically at wavelengths around 266-267 nm. fao.orgjksus.org

While standard UV-Vis spectroscopy is used for quantification, advanced optical techniques could provide deeper insights into the photophysical properties of Flumethrin. Techniques such as time-resolved fluorescence and transient absorption spectroscopy could be applied to study the excited-state dynamics of the molecule. These methods can reveal information about the lifetimes of excited states and the pathways of energy dissipation, which can be relevant for understanding its photostability and potential for photodegradation. The aromatic rings in Flumethrin's structure suggest that it would exhibit fluorescence, and studying this property could lead to the development of highly sensitive fluorometric detection methods. nih.gov

Chromatographic Separation Techniques for Analysis in Complex Matrices

Chromatography is the cornerstone for separating Flumethrin from complex sample matrices such as milk, blood, honey, beeswax, and animal tissues prior to its detection. oup.comfao.orgjksus.org Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively used.

HPLC is a robust and widely adopted technique for the analysis of Flumethrin residues. nih.gov Methods are typically developed using reverse-phase columns, such as C18 or specialized columns like Newcrom R1, which has low silanol (B1196071) activity. oup.comsielc.com

Method development involves optimizing the mobile phase composition, which commonly consists of acetonitrile (B52724) and water, often with an acid like phosphoric or formic acid to improve peak shape. sielc.com Validation is critical to ensure the method is reliable. Key validation parameters include linearity, accuracy (measured as recovery), precision, and the limits of detection (LOD) and quantification (LOQ). For instance, a validated HPLC-UV method for Flumethrin in milk and blood demonstrated average recoveries of 78% to 91% with a minimum detectable concentration of 0.001 mg/kg. oup.comzendy.io Another method for honey and beeswax reported a detection limit of 0.0053 mg/kg. jksus.org The use of HPLC coupled with mass spectrometry (LC-MS/MS) offers enhanced sensitivity and specificity, making it suitable for trace residue analysis in food products. wur.nl

Table 2: Examples of Validated HPLC Methods for Flumethrin Analysis

MatrixColumnMobile PhaseDetectionRecoveryLOD/LOQSource
Milk, BloodC18Not SpecifiedUV78-91%0.001 mg/kg (min. detectable conc.) oup.comzendy.io
Honey, BeeswaxNot Specifiedn-hexane, dichloromethaneUV (267 nm)Not Specified0.0053 mg/kg (LOD) jksus.org
Veterinary DrugsNot SpecifiedNot SpecifiedUV & HPLC94.4% (UV), 100.4% (HPLC)Not Specified researchgate.net
Cattle TissuesSilica (B1680970) Gel (cleanup), RP-HPLCAcetonitrile, DichloromethaneUV (266 nm)80-90%0.05 mg/kg (LOD) fao.org

Gas chromatography, especially when coupled with sensitive detectors like an electron capture detector (ECD) or a mass spectrometer (MS), is a preferred method for analyzing pyrethroids due to its high resolution and sensitivity. nih.gov Flumethrin is thermally stable enough for GC analysis, although its high boiling point requires appropriate temperature programming. google.comgoogle.com

Sample preparation is crucial and often involves extraction with solvents like acetonitrile followed by a cleanup step, for which the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is frequently employed. hpst.cz For GC-MS analysis, specific columns such as the HP-5MS or TraceGOLD TG-5SilMS are used. google.comgoogle.comthermofisher.com Method validation demonstrates good linearity over specific concentration ranges; for example, a linear range of 0.02–4.0 mg/L was established for Flumethrin analysis in greasy wool. chrom-china.com

Hyphenated techniques like GC-MS and GC-MS/MS provide both separation and definitive identification. GC-MS/MS, operating in MRM mode, offers exceptional selectivity and is ideal for analyzing trace levels of Flumethrin in complex matrices like garlic or water, minimizing interferences. google.comgoogle.comthermofisher.com

Table 3: Examples of GC and GC-MS Methods for Flumethrin Analysis

MatrixTechniqueColumnKey ParametersPerformanceSource
GarlicGC-MS/MSHP-5MSInjector: 280°C; MRM modeRecovery: 71-96% google.comgoogle.com
WaterGC-MSTraceGOLD TG-5SilMSPTV injector; SPE extractionRecovery: 71-111%; R² > 0.99 thermofisher.com
Greasy WoolGC-ECDNot SpecifiedAccelerated Solvent ExtractionLinear Range: 0.02-4.0 mg/L; Recovery: 67.2-107.7% chrom-china.com
FoodGC-MS/MSAgilent 7890A/7000BQuEChERS extractionRecovery: 96.6% cabidigitallibrary.org

Electrochemical Detection and Sensing Methodologies

The electrochemical detection of 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine (EINECS 281-451-2) is an area of analytical chemistry that leverages the compound's electrochemical properties for quantification and analysis. While specific studies focusing solely on the electrochemical detection of this particular compound are not extensively documented in publicly available literature, the principles and methodologies applied to structurally similar chlorinated pyridine (B92270) herbicides and other organochlorine compounds provide a strong basis for its detection. Voltammetric techniques are particularly relevant due to their sensitivity, selectivity, and the potential for developing portable sensing devices for in-field measurements. researchgate.netgoogle.com

Electrochemical sensors operate by converting the interaction between the analyte and the electrode surface into a measurable electrical signal. researchgate.net For chlorinated pyridines, the reduction of the carbon-chlorine bond is a common electrochemical pathway that can be exploited for detection. core.ac.uk The presence of the electron-withdrawing sulfonyl group and multiple chlorine atoms on the pyridine ring of this compound would likely facilitate its electrochemical reduction at a measurable potential.

Voltammetric Approaches:

Cyclic voltammetry (CV) and square-wave voltammetry (SWV) are powerful electroanalytical techniques that could be employed for the detection of 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine. core.ac.ukresearchgate.net

Cyclic Voltammetry (CV): This technique can be used to study the redox behavior of the compound, determining the potentials at which it is oxidized or reduced. For chlorinated pyridines, reduction peaks are typically observed, corresponding to the cleavage of C-Cl bonds. core.ac.uk

Square-Wave Voltammetry (SWV): SWV is a highly sensitive technique that offers advantages over CV for quantitative analysis, including lower detection limits and faster scan rates. cdnsciencepub.com It is well-suited for trace analysis of pesticides in environmental samples.

The choice of electrode material is crucial for achieving high sensitivity and selectivity. Boron-doped diamond (BDD) electrodes have shown excellent performance in the detection of pyridine herbicides like triclopyr, offering a wide potential window and low background current. researchgate.net Modified electrodes, such as those incorporating molecularly imprinted polymers (MIPs), can offer enhanced selectivity by creating recognition sites specific to the target analyte or a class of similar compounds. rsc.org

Sensor Development:

The development of electrochemical sensors for pyridine-based herbicides often involves the modification of the electrode surface to enhance the analytical signal. This can include the use of nanomaterials, polymers, and specific recognition elements. acs.orgnih.gov For instance, a sensor for the herbicide quizalofop-p-ethyl (B1662796) was developed using a cyanostilbene-pyridine macrocycle, demonstrating the potential of tailored molecular structures in sensor design. nih.gov A pyridine-zinc(II) complex has been used for the ultrasensitive electrochemical detection of phosphate, showcasing the versatility of pyridine derivatives in sensor construction. cdnsciencepub.com

The following table summarizes potential electrochemical detection methodologies applicable to this compound based on studies of similar compounds.

TechniqueElectrodePrinciplePotential Application for this compound
Cyclic Voltammetry (CV)Glassy Carbon Electrode (GCE), Boron-Doped Diamond (BDD)Investigates redox properties by measuring the current response to a triangular potential waveform.Characterization of the reduction potential of the C-Cl and C-S bonds.
Square-Wave Voltammetry (SWV)Modified GCE, BDDA large-amplitude differential technique where a square wave is superimposed on a staircase potential waveform, providing high sensitivity.Quantitative trace analysis in environmental samples.
AmperometryModified ElectrodeMeasures the current at a fixed potential.Continuous monitoring or flow-injection analysis.
Molecularly Imprinted Polymer (MIP) SensorsVarious electrode substratesCreates specific recognition sites for the analyte, enhancing selectivity.Highly selective detection in complex matrices like soil or water. rsc.org

Sample Preparation and Extraction Protocols for Environmental and Material Matrices

The accurate determination of 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine in environmental and material matrices necessitates robust sample preparation and extraction protocols. These procedures are critical for isolating the analyte from interfering components, concentrating it to detectable levels, and ensuring compatibility with the chosen analytical instrument, typically gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). researchgate.netenea.it

Given its use as a herbicide and antifouling agent, this compound can be found in various matrices such as water, soil, sediment, and coated materials. enea.itchemimpex.com The extraction method must be tailored to the specific matrix.

Extraction from Water Samples:

For aqueous samples, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common techniques.

Liquid-Liquid Extraction (LLE): This classic method involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. Dichloromethane is a frequently used solvent for extracting pesticides from water. jpub.org The pH of the water sample may need to be adjusted to ensure the analyte is in its neutral form to facilitate extraction.

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique that involves passing the water sample through a cartridge containing a solid adsorbent. The analyte is retained on the sorbent while the bulk of the water and interfering compounds pass through. The analyte is then eluted with a small volume of an organic solvent. For pyridine herbicides, polymeric sorbents or C18 (octadecyl) bonded silica are often used. revistadechimie.rouwyo.edu

The following table outlines a general SPE protocol for the extraction of pyridine herbicides from water.

StepDescriptionParameters
1. Cartridge Conditioning The SPE cartridge is conditioned to activate the sorbent.Elute with methanol (B129727) followed by deionized water. revistadechimie.ro
2. Sample Loading The water sample (often acidified to pH 2-3) is passed through the cartridge.Flow rate is controlled to ensure efficient retention.
3. Washing The cartridge is washed to remove co-adsorbed interfering compounds.A weak solvent or acidified water is used.
4. Elution The analyte is eluted from the cartridge with a strong organic solvent.Ethyl acetate (B1210297) or methanol are common eluents. revistadechimie.ro
5. Concentration The eluate is concentrated to a small volume before analysis.Nitrogen blowdown or rotary evaporation is used. revistadechimie.ro

Extraction from Soil and Sediment Samples:

Extraction from solid matrices like soil and sediment is more complex due to the strong interaction between the analyte and the matrix components.

Soxhlet Extraction: This is a classical and exhaustive extraction technique where the sample is continuously extracted with a cycling solvent. Solvents like methylene (B1212753) chloride or acetone/hexane mixtures are often employed. epa.gov

Ultrasonic-Assisted Extraction (UAE): The sample is sonicated in the presence of an extraction solvent to accelerate the extraction process. researchgate.net

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), this technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction. researchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become popular for pesticide residue analysis in food and environmental samples. It involves an initial extraction with acetonitrile followed by a "salting-out" step and a dispersive solid-phase extraction (d-SPE) cleanup. researchgate.net

The table below details a general QuEChERS protocol for soil samples.

StepDescriptionReagents/Parameters
1. Sample Hydration & Extraction Water is added to the dry soil sample, followed by the extraction solvent.Deionized water, Acetonitrile. The mixture is shaken vigorously. jpub.org
2. Salting Out Salts are added to induce phase separation between the aqueous and organic layers.Anhydrous magnesium sulfate, sodium chloride. jpub.org
3. Centrifugation The sample is centrifuged to separate the layers.High-speed centrifugation (e.g., >5000 rpm). jpub.org
4. Dispersive SPE (d-SPE) Cleanup An aliquot of the supernatant is mixed with a sorbent to remove interferences.Primary secondary amine (PSA) to remove organic acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments. researchgate.net
5. Final Solution The cleaned extract is centrifuged, and the supernatant is collected for analysis.The final extract is often acidified or solvent-exchanged for compatibility with the analytical instrument.

Extraction from Material Matrices:

For materials such as coated surfaces, the extraction protocol would depend on the nature of the coating. A surface wipe with a suitable solvent might be employed, or a portion of the material could be subjected to solvent extraction (e.g., sonication in a solvent bath). The choice of solvent would be critical to ensure efficient dissolution of the analyte without degrading the matrix.

Regulatory Science and Policy Analysis Pertaining to Einecs 281 451 2

Academic Perspectives on European Chemical Regulations (REACH)

The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation (EC 1907/2006) entered into force in 2007, fundamentally reforming chemical management in the European Union. greenly.eartheuropa.eu It is designed to ensure a high level of protection for human health and the environment, promote alternative methods for hazard assessment, and ensure the free circulation of substances on the internal market. eurodev.combigmallet.co.uk A core principle of REACH is the shifting of responsibility from public authorities to industry to prove that chemicals produced, imported, or used can be managed safely. europa.eudguv.de Academic and stakeholder perspectives on REACH are diverse, acknowledging its ambitious goals while also highlighting significant challenges in its implementation. soci.orgnih.gov

The cornerstone of REACH is the principle of "no data, no market," which mandates that companies must register substances manufactured or imported in quantities of one tonne or more per year with the European Chemicals Agency (ECHA). dguv.deecomundo.eu This registration requires the submission of a technical dossier containing information on the substance's properties, uses, and classification, along with an assessment of its risks. ecomundo.eunih.gov For substances in quantities exceeding ten tonnes per year, a more detailed Chemical Safety Report (CSR) is necessary. nih.govoup.com

The process is designed to fill knowledge gaps on the thousands of chemicals used across the EU. nih.gov However, academic analyses have pointed to the substantial financial and administrative burden of registration, particularly for small and medium-sized enterprises (SMEs). soci.org There are also concerns that the intense focus on generating data for existing substances may divert resources from innovation and the development of new, potentially safer chemicals. soci.org

Following registration, dossiers undergo evaluation by ECHA and the competent authorities of Member States. dguv.de This occurs through two main processes:

Dossier Evaluation: ECHA checks registration dossiers for compliance with the information requirements of the regulation. dguv.deeulawenforcement.com

Substance Evaluation: ECHA and Member States can select specific substances for further evaluation if there is a reason to suspect a risk to human health or the environment. dguv.de

To manage the risks of the most hazardous chemicals, REACH established two key frameworks: Authorization and Restriction.

The Authorization process aims to ensure that risks from Substances of Very High Concern (SVHCs) are properly controlled and that these substances are progressively replaced by suitable alternatives. europa.eu SVHCs include substances with the following properties:

Carcinogenic, Mutagenic, or toxic to Reproduction (CMR)

Persistent, Bioaccumulative, and Toxic (PBT)

Very Persistent and very Bioaccumulative (vPvB)

Substances of equivalent concern, such as endocrine disruptors.

Once a substance is identified as an SVHC, it is placed on the Candidate List. europa.eu Its subsequent inclusion in the Authorisation List (Annex XIV of REACH) means that it cannot be placed on the market or used after a specific "sunset date" unless an authorization is granted for a specific use. europa.eudguv.de Authorizations are only granted if the applicant can demonstrate that the risk is adequately controlled or that the socio-economic benefits of its use outweigh the risks and no suitable alternatives exist. europa.eu

The Restriction process, governed by Annex XVII of REACH, serves as a safety net to address unacceptable risks that are not covered by other parts of the regulation. ecomundo.eu A restriction can limit or completely ban the manufacture, use, or placing on the market of a substance. ecomundo.eu This can apply to any substance that poses an unacceptable risk to health or the environment. dguv.de The European Commission makes the final decision on restrictions based on opinions from ECHA's scientific committees. europa.eu

From an academic and civil society viewpoint, these frameworks are powerful tools for phasing out harmful chemicals. nih.gov However, industry perspectives often emphasize the challenges of compliance, the economic impact of these regulations, and the critical need for the development and availability of viable, safer alternatives. greenly.earthnih.gov

Methodological Approaches to Environmental Risk Assessment in Regulatory Contexts

Environmental Risk Assessment (ERA) is a systematic process used by regulatory bodies like EFSA and ECHA to evaluate the potential for adverse ecological effects caused by a chemical substance. europa.eu The process is foundational to regulatory decision-making and is typically structured into four distinct steps: hazard identification, hazard characterization, exposure assessment, and risk characterization. europa.euacs.orgnih.gov

Exposure assessment is the step that evaluates the pathways, magnitude, and duration of contact between a chemical and ecological receptors. acs.org It aims to determine the Predicted Environmental Concentration (PEC) of a substance in various environmental compartments such as water, soil, and air. efpia.eu

In regulatory science, exposure modeling is a critical tool, especially when extensive empirical monitoring data is unavailable. ecetoc.org These models provide estimates of a chemical's fate and distribution in the environment. ecetoc.org Key aspects of exposure modeling in a regulatory context include:

Tiered Approaches: Assessments often begin with simple, conservative models that assume worst-case scenarios. americanchemistry.com If the initial screening suggests a potential risk, more complex and realistic models are employed in higher tiers to refine the assessment. americanchemistry.com

Multimedia Fate Models: A significant category of models used in regulatory frameworks are the Mackay-type fugacity models, which predict how a chemical partitions between different environmental media. ecetoc.org

Standardized Models: Regulatory agencies often rely on accepted models (e.g., AERMOD for air dispersion) to ensure consistency and comparability across different assessments. rhprisk.com

The table below provides an overview of the types of inputs commonly used in regulatory exposure models.

Model Input CategoryExamples of Data/ParametersPurpose in Modeling
Substance Properties Molecular weight, water solubility, vapor pressure, partition coefficients (Kow)Determines the chemical's inherent tendency to move and partition in the environment.
Emission/Release Data Production volume, usage patterns, emission factors from industrial processesQuantifies the amount of substance entering the environment.
Environmental Parameters River flow rates, soil organic carbon content, temperature, wind speedDefines the characteristics of the receiving environment that affect transport and fate.
Degradation Rates Biodegradation half-life, hydrolysis rate, photolysis rateEstimates how quickly the substance breaks down in different environmental media.

Hazard Identification is the process of determining what adverse effects a substance is intrinsically capable of causing to environmental organisms. nih.govtoxicology.org This involves a thorough review of ecotoxicological studies on various species representing different trophic levels (e.g., algae, invertebrates, fish).

Hazard Characterization follows, quantifying the dose-response relationship to determine the concentrations below which adverse effects are unlikely to occur. acs.orgtoxicology.org From a regulatory perspective, the primary output of this step is the derivation of a "safe" threshold, known as the Predicted No-Effect Concentration (PNEC). The PNEC is calculated by taking the lowest relevant toxicity value (e.g., a No-Observed-Effect Concentration or an EC10) from the available studies and dividing it by an Assessment Factor (also known as a safety factor).

The selection of an Assessment Factor is a key element of regulatory science, reflecting the degree of uncertainty in the data.

Uncertainty FactorRationale for ApplicationTypical Assessment Factor Value
Intra- and Interspecies Variation To account for differences in sensitivity between species in the lab and those in the environment.10 - 1000
Extrapolation from Lab to Field To address the complexity of real-world ecosystems compared to controlled laboratory conditions.10
Extrapolation from Short-term to Long-term Toxicity To protect against chronic effects when only acute toxicity data is available.10 - 100
Data Set Quality A larger factor is used when the available data set is limited (e.g., data for only one or two trophic levels).Varies based on data availability

The final step, Risk Characterization , integrates the exposure and hazard assessments, typically by calculating a Risk Quotient (RQ = PEC / PNEC). An RQ value greater than 1 indicates a potential risk, often triggering a need for more refined assessment or risk management measures.

International Harmonization of Chemical Regulations and Its Implications

The rise of comprehensive regulations like REACH has spurred a global movement toward the harmonization of chemical management systems. eurodev.com The primary goal is to create consistent safety standards that protect health and the environment while reducing technical barriers to international trade. eurodev.comreachsafetydatasheets.com

A key instrument in this effort is the United Nations' Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The GHS provides a standardized framework for classifying chemical hazards and communicating them through labels and safety data sheets. reachsafetydatasheets.com The EU's CLP (Classification, Labelling and Packaging) Regulation is the European implementation of the GHS, aligning its system with international standards. reachsafetydatasheets.com

The influence of REACH extends beyond the EU's borders. Its comprehensive data requirements and precautionary approach have set a high benchmark, leading to what is often termed the "Brussels Effect," where non-EU jurisdictions adopt similar regulatory standards to maintain access to the European market. pitt.edu This de facto harmonization can elevate global chemical safety standards. pitt.edu

However, significant challenges to full harmonization remain. Regulatory fragmentation persists, with different regions maintaining unique requirements, standards, and restricted substance lists. reachsafetydatasheets.com A chemical restricted or requiring authorization under REACH may not face the same controls in other major markets. greenly.earth These discrepancies create substantial compliance complexities and administrative burdens for multinational corporations, which must navigate a patchwork of global regulations. reachsafetydatasheets.comeurocommerce.eu

The implications of this evolving landscape are multifaceted:

For Global Trade: Harmonization facilitates trade by standardizing requirements, but existing differences can act as non-tariff barriers. eurodev.com

For Environmental Protection: The diffusion of high standards from regulations like REACH can lead to improved chemical safety management worldwide. pitt.edu

For Industry: While creating a more predictable regulatory environment in the long run, the process of harmonization requires significant investment in data management and compliance systems to handle regional variations. reachsafetydatasheets.com

International bodies, particularly the Organisation for Economic Co-operation and Development (OECD), play a vital role in fostering cooperation, developing harmonized test guidelines, and promoting mutual acceptance of data to reduce duplicative testing and ease the path toward greater global alignment. reachsafetydatasheets.com

Emerging Research Frontiers and Future Perspectives for Einecs 281 451 2

Exploration of Novel Application Domains and Interdisciplinary Synergies

While 2-(Perfluorodecyl)ethanol has established uses in surfactants, coatings, and firefighting foams, ongoing research is exploring its potential in more advanced and specialized fields. smolecule.com Its unique properties, stemming from its long perfluorinated carbon chain, make it a candidate for innovative materials and technologies. smolecule.com

Advanced Materials Science: The water and oil repellency of 2-(Perfluorodecyl)ethanol is being leveraged in the development of sophisticated hydrophobic and oleophobic coatings and lubricants. smolecule.com Researchers are investigating its role as an organocatalyst for ring-opening polymerization, which offers a metal-free pathway to synthesize well-defined fluoropolymers. smolecule.com This catalytic activity is based on a hydrogen bonding mechanism, allowing for precise control over the polymer's molecular weight and structure. smolecule.com

Biomedical and Nanotechnology Applications: Preliminary studies are exploring the use of 2-(Perfluorodecyl)ethanol in biomedical contexts. smolecule.com Its interaction with biological membranes has sparked interest in its potential for drug delivery systems and biomedical imaging. smolecule.com In nanotechnology, its properties could be utilized in the fabrication of advanced sensors and microelectronics.

Interdisciplinary collaborations are crucial for unlocking the full potential of this compound. The synergy between materials science and environmental science is essential for developing high-performance materials while considering their environmental impact. Furthermore, joint efforts between chemists and toxicologists are necessary to fully understand the biological interactions of 2-(Perfluorodecyl)ethanol.

Application DomainSpecific Research AreaPotential Benefit
Advanced Materials Hydrophobic & Oleophobic CoatingsEnhanced durability and protection
High-Performance LubricantsReduced friction and wear in extreme conditions
Fluoropolymer SynthesisMetal-free and controlled polymerization processes
Biomedical Drug Delivery SystemsTargeted and controlled release of therapeutics
Biomedical ImagingDevelopment of novel contrast agents
Nanotechnology Advanced SensorsImproved sensitivity and selectivity
MicroelectronicsFabrication of specialized components

Development of Advanced Methodologies for Synthesis and Characterization

The synthesis and characterization of 2-(Perfluorodecyl)ethanol are continuously evolving, with a focus on improving efficiency, selectivity, and analytical sensitivity.

Advanced Synthesis Methods: Traditional synthesis of fluorotelomer alcohols involves the telomerization of tetrafluoroethylene with a perfluoroalkyl iodide, followed by reaction with ethylene and subsequent hydrolysis. wikipedia.orgresearchgate.net More recent advancements include the exploration of biocatalytic and enzymatic methods for the synthesis of fluorinated compounds. researchgate.netnih.govchemrxiv.orgresearchgate.netacsgcipr.org These approaches offer the potential for more selective and environmentally friendly synthetic routes under mild conditions. researchgate.netnih.gov

Advanced Characterization Techniques: A suite of advanced analytical techniques is employed to characterize 2-(Perfluorodecyl)ethanol and related compounds. Mass spectrometry, particularly coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a cornerstone for detection and quantification. chromatographyonline.comnist.govnih.gov High-resolution mass spectrometry (HRMS) is increasingly used for identifying unknown fluorinated compounds and their transformation products. chromatographyonline.com

Spectroscopic methods such as ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed structural information and are invaluable for identifying and quantifying fluorinated substances. nih.gov Computational chemistry is also being used in conjunction with experimental techniques to predict NMR shifts and aid in the identification of novel fluorinated products. nih.gov Microscopic techniques are employed to study the surface properties of materials treated with 2-(Perfluorodecyl)ethanol. nih.gov

MethodologyTechniqueApplication
Synthesis TelomerizationTraditional industrial production
Biocatalysis/Enzymatic SynthesisGreener and more selective routes
Characterization Gas Chromatography-Mass Spectrometry (GC-MS)Separation and identification of volatile compounds
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Sensitive and selective quantification
High-Resolution Mass Spectrometry (HRMS)Identification of unknown compounds and metabolites
¹⁹F Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation and quantification
Computational ChemistryPrediction of spectroscopic properties
Spectroscopic and Microscopic ProbesAnalysis of surface properties and fluorination patterns

Addressing Unresolved Questions and Knowledge Gaps in Chemical Science

Despite advancements in the study of 2-(Perfluorodecyl)ethanol, several critical knowledge gaps remain, particularly concerning its environmental behavior and biological interactions.

Environmental Fate and Transformation: A significant area of ongoing research is the environmental fate of fluorotelomer alcohols. purdue.edu These compounds are known to be precursors to persistent perfluorinated carboxylic acids (PFCAs). wikipedia.orgacs.org The degradation of fluorotelomer-based polymers in products and waste streams is considered a long-term source of FTOHs and subsequently PFCAs in the environment. nih.gov Understanding the precise mechanisms and rates of abiotic and biotic degradation of 2-(Perfluorodecyl)ethanol in various environmental compartments is crucial for accurate risk assessment. purdue.edu

Toxicological Profile: While some toxicological data exists for shorter-chain FTOHs, there is a need for more comprehensive studies on the long-term health effects of 2-(Perfluorodecyl)ethanol. itrcweb.orgnih.govresearchgate.netresearchgate.net Research is needed to fully understand its potential for bioaccumulation, endocrine disruption, and other toxicological endpoints. smolecule.com The metabolism of 2-(Perfluorodecyl)ethanol in different organisms is another area that requires further investigation.

Structure-Activity Relationships: Further research is needed to establish clear structure-activity relationships for fluorotelomer alcohols. Understanding how the length of the perfluorinated chain and the nature of the functional group influence the compound's properties, environmental behavior, and toxicity is essential for designing safer and more effective alternatives.

Future Directions in Sustainable Chemical Innovation and Development

The future of 2-(Perfluorodecyl)ethanol and other long-chain fluorinated compounds is intrinsically linked to the principles of sustainable and green chemistry.

Development of Safer Alternatives: A primary focus of future research is the development of safer and more sustainable alternatives to long-chain PFAS. masscta.orgthesustainableinnovation.comlisam.comitrcweb.org This includes the investigation of shorter-chain fluorinated compounds, which are generally considered to be less bioaccumulative and persistent. lisam.com Non-fluorinated alternatives, such as silicone-based coatings, bio-based polymers, and advanced ceramic coatings, are also being actively explored. thesustainableinnovation.commatregenix.com

Green Synthesis and Biocatalysis: The development of greener synthetic methodologies for fluorinated compounds is a key area of innovation. Biocatalytic and enzymatic approaches, which operate under mild conditions and can offer high selectivity, are promising avenues for reducing the environmental footprint of fluorochemical production. researchgate.netnih.govchemrxiv.orgresearchgate.netacsgcipr.org

Q & A

Basic Research Questions

Q. How can researchers confirm the identity of Einecs 281-451-2 in experimental settings?

  • Methodological Answer : Use a combination of spectral characterization (e.g., NMR, IR, mass spectrometry) and chromatographic techniques (HPLC, GC) to verify molecular structure and purity. Cross-reference results with established literature or databases (e.g., PubChem, Reaxys) to resolve ambiguities. For reproducibility, document solvent systems, instrumentation parameters, and calibration standards .

Q. What are the common synthetic routes for this compound, and how can intermediates be optimized?

  • Methodological Answer : Review peer-reviewed protocols for analogous compounds to identify viable synthetic pathways (e.g., catalytic hydrogenation, cross-coupling reactions). Employ Design of Experiments (DoE) to optimize reaction conditions (temperature, catalyst loading, solvent polarity). Validate intermediates via melting point analysis and spectroscopic cross-checks .

Q. How should researchers assess the purity of this compound in heterogeneous mixtures?

  • Methodological Answer : Combine quantitative techniques such as elemental analysis, thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC). Use statistical tools (e.g., ANOVA) to compare batch-to-batch variability and establish acceptance criteria for purity thresholds .

Advanced Research Questions

Q. How can contradictory data in the characterization of this compound be resolved?

  • Methodological Answer : Apply systematic error analysis (e.g., instrumental drift, sample contamination) and validate findings through orthogonal methods. For spectral discrepancies, perform density functional theory (DFT) simulations to predict vibrational or electronic transitions. Publish raw datasets and calibration curves to enable peer validation .

Q. What experimental design principles are critical for studying the stability of this compound under varying environmental conditions?

  • Methodological Answer : Use accelerated stability testing (e.g., ICH Q1A guidelines) with controlled variables (humidity, temperature, light exposure). Employ kinetic modeling (Arrhenius equation) to extrapolate degradation pathways. Document control experiments to distinguish intrinsic instability from matrix effects .

Q. How can researchers address gaps in mechanistic studies involving this compound?

  • Methodological Answer : Combine isotopic labeling (e.g., deuterium or ¹³C tracing) with time-resolved spectroscopy to track reaction intermediates. Use computational tools (MD simulations, QM/MM modeling) to propose feasible mechanisms. Validate hypotheses via independent synthetic routes or inhibitor studies .

Data Management and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response relationships involving this compound?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation, logistic curves) to quantify EC₅₀/IC₅₀ values. Use bootstrap resampling to estimate confidence intervals. For multi-parametric datasets, employ multivariate analysis (PCA, PLS-DA) to identify confounding variables .

Q. How should researchers document experimental protocols to ensure reproducibility?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw instrument output, metadata (e.g., pH, atmospheric conditions), and software versions in supplementary materials. Use electronic lab notebooks (ELNs) with timestamped entries and version control .

Key Methodological Recommendations

  • Literature Gaps : Prioritize comparative studies against structurally related compounds to identify unique properties of this compound .
  • Ethical Compliance : Obtain institutional review for hazardous material handling and data transparency .
  • Replicability : Archive samples and share via repositories like Zenodo or Figshare to facilitate independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.